1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold, combining pyrimidine, pyrazole, and thiazole moieties linked via a piperidine-carboxamide backbone.
Properties
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7OS/c1-16-27-20(14-32-16)17-5-2-7-19(11-17)28-23(31)18-6-3-9-29(13-18)21-12-22(25-15-24-21)30-10-4-8-26-30/h2,4-5,7-8,10-12,14-15,18H,3,6,9,13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXLPBZPGGCZMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)piperidine-3-carboxamide is a novel chemical entity that has attracted attention for its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Molecular Formula and Weight
- Molecular Formula : C25H31N9O
- Molecular Weight : 489.57 g/mol
Structural Features
This compound features a complex structure that includes:
- A pyrazole ring , known for its diverse biological activities.
- A pyrimidine moiety , which contributes to its pharmacological properties.
- A piperidine backbone , enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound's structural components may inhibit tumor growth by interfering with cellular signaling pathways. For example, compounds with similar structures have shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. Research has demonstrated that pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. In particular, derivatives similar to this compound have shown inhibitory activity comparable to established anti-inflammatory agents like dexamethasone .
Antimicrobial Activity
The presence of the thiazole group enhances the antimicrobial activity of the compound against various bacterial strains. Studies have reported that related pyrazole compounds exhibit potent antibacterial effects against pathogens such as E. coli and S. aureus, suggesting a promising therapeutic application in treating bacterial infections .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. High selectivity for COX-2 over COX-1 has been noted in similar compounds, which is beneficial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Mechanism : A study demonstrated that pyrazole derivatives caused significant apoptosis in cancer cell lines through caspase activation pathways .
- Anti-inflammatory Efficacy : In a carrageenan-induced rat paw edema model, related compounds showed up to 85% inhibition of inflammation, indicating strong anti-inflammatory properties .
- Antimicrobial Efficacy : Compounds structurally similar to this one were tested against various bacterial strains, showing effective inhibition at concentrations lower than standard antibiotics .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that similar pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from to µM .
- Another investigation reported that related compounds displayed promising antiproliferative activity against human colon carcinoma cells (HCT116), suggesting the compound's potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | A549 | 5.94 |
| Example 2 | MCF-7 | 0.39 |
| Example 3 | HCT116 | 0.58 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi.
- Antibacterial Activity : Pyrazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated MIC values as low as mg/mL against pathogens like E. coli and S. aureus .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 12.5 |
| S. aureus | 12.5 |
| P. aeruginosa | Moderate |
Other Therapeutic Applications
Research into pyrazole derivatives has also indicated potential applications in treating other conditions:
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Emerging research indicates that certain pyrazole derivatives might offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Comparison with Similar Compounds
Compound 41 (from ):
- Structure : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide.
- Key Features : Contains a pyrrole core, trifluoromethyl pyridine, and imidazole substituents.
- Molecular Weight : 392.2 g/mol.
- Purity : HPLC purity of 98.67%, with high LCMS consistency (98.37%) .
- Relevance: The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the imidazole moiety may improve solubility.
CAS 1005612-70-3 (from ):
- Structure : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide.
- Key Features : Pyrazolo[3,4-b]pyridine core with ethyl-methyl pyrazole and phenyl groups.
- Molecular Weight : 374.4 g/mol.
- Relevance : The pyrazolo-pyridine system is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators). The ethyl group may influence lipophilicity and membrane permeability .
Target Compound :
- Structure : Pyrimidine-pyrazole hybrid with a 2-methylthiazole-phenyl substituent.
- Hypothesized Advantages :
- The pyrimidine-pyrazole fragment may confer selectivity for ATP-binding pockets in kinases.
- The thiazole ring’s sulfur atom could enhance π-cation interactions with target proteins.
- Piperidine-carboxamide linker likely improves solubility compared to rigid aromatic systems.
Data Table: Comparative Analysis
Q & A
Advanced Research Question
- Catalytic Systems : Employ Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl amination, which tolerate bulky substituents .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 48 hours) and improve yields by 15–20% under controlled temperature (80–120°C) .
- Solvent Optimization : Use high-polarity solvents (e.g., DMF or DMSO) to enhance intermediate solubility .
How can structure-activity relationship (SAR) studies be designed to probe this compound’s pharmacological potential?
Advanced Research Question
- Core Modifications : Systematically alter the pyrazole (e.g., substituents at N1/C3) and thiazole (e.g., methyl vs. halogen groups) to assess bioactivity shifts .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) with dose-response curves (IC₅₀ values).
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to receptors like EGFR or HER2 .
How should researchers resolve contradictions in bioactivity data across different assay platforms?
Advanced Research Question
- Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation/apoptosis) assays .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
- Buffer Compatibility : Test solubility in assay buffers (e.g., PBS with DMSO ≤0.1%) to avoid aggregation artifacts .
What strategies address poor aqueous solubility during in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .
- Nanoparticle Formulation : Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability .
- Co-Solvent Systems : Administer via 10% Cremophor EL/ethanol mixtures in preclinical models .
How can computational tools guide the optimization of pharmacokinetic properties?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
